molecular formula C13H19NO2 B289651 2-ethyl-N-(4-methoxyphenyl)butanamide

2-ethyl-N-(4-methoxyphenyl)butanamide

Cat. No.: B289651
M. Wt: 221.29 g/mol
InChI Key: IQPUQYRLMUQZKO-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound, 2-ethyl-N-(4-methoxyphenyl)butanamide, precisely describes its molecular architecture through a comprehensive nomenclature system that accounts for all structural features. The compound possesses a molecular formula of C13H19NO2, indicating thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific three-dimensional configuration. The butanamide backbone serves as the primary structural framework, with the carbonyl carbon designated as position one, establishing the reference point for subsequent numbering.

The molecular architecture features a quaternary carbon center at position two of the butanoyl chain, where an ethyl substituent introduces branching that significantly influences the compound's conformational behavior and physical properties. This branching pattern creates a sterically hindered environment around the carbonyl group, potentially affecting both reactivity and intermolecular interactions. The aromatic component consists of a para-substituted benzene ring bearing a methoxy group at position four, which introduces electron-donating characteristics that modify the electronic distribution throughout the aromatic system.

The amide linkage connecting the aliphatic and aromatic components exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl system. This resonance stabilization restricts rotation around the carbon-nitrogen bond, leading to preferred conformational arrangements that influence the compound's overall three-dimensional structure. The methoxy group adopts a coplanar orientation with the benzene ring, maximizing orbital overlap and contributing to the overall electronic delocalization within the aromatic system.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-ethyl-N-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C13H19NO2/c1-4-10(5-2)13(15)14-11-6-8-12(16-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,14,15)

InChI Key

IQPUQYRLMUQZKO-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)OC

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, molecular formulas, and inferred properties of 2-ethyl-N-(4-methoxyphenyl)butanamide and its analogs:

Compound Name Substituents on Phenyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-OCH₃ C₁₃H₁₇NO₂ ~235 (estimated) Enhanced amide stability due to electron-donating methoxy group; potential intermediate in drug synthesis.
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide 2-CH₃, 4-NO₂ C₁₃H₁₈N₂O₃ 250.29 Nitro group (-NO₂) increases electron-withdrawing effects, potentially enhancing reactivity in hydrolysis or nucleophilic substitution.
N-(4-ethoxyphenyl)butanamide 4-OCH₂CH₃ C₁₂H₁₇NO₂ 207.27 Ethoxy group improves lipophilicity, suggesting better membrane permeability than methoxy analogs.
2-ethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide 4-heterocyclic C₁₉H₂₂N₄O 322.41 Heterocyclic moiety introduces hydrogen-bonding and π-stacking capabilities, likely enhancing bioactivity in screening assays.
4-Methoxybutyrylfentanyl 4-OCH₃ (with piperidinyl and phenethyl groups) C₂₃H₃₀N₂O₂ 366.50 Opioid analog; methoxy group may modulate receptor binding affinity and metabolic stability.

Physicochemical Properties

  • Electron Effects :

    • The methoxy group in this compound donates electrons via resonance, stabilizing the amide bond against hydrolysis compared to nitro-substituted analogs like 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide, where the nitro group withdraws electrons, increasing reactivity .
    • Ethoxy-substituted N-(4-ethoxyphenyl)butanamide exhibits higher lipophilicity (logP ~2.5) than methoxy analogs, favoring passive diffusion across biological membranes .
  • Solubility :

    • Methoxy and ethoxy groups enhance water solubility relative to nitro or heterocyclic substituents. For example, 2-ethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide’s heterocyclic ring likely reduces aqueous solubility due to increased hydrophobicity .

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method involves coupling 2-ethylbutanoic acid with 4-methoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC) . Hydroxybenzotriazole (HOBt) is often added to suppress racemization and improve efficiency.

Reaction Scheme:

2-Ethylbutanoic acid+4-MethoxyanilineEDCI/HOBt, DCM2-Ethyl-N-(4-methoxyphenyl)butanamide\text{2-Ethylbutanoic acid} + \text{4-Methoxyaniline} \xrightarrow{\text{EDCI/HOBt, DCM}} \text{this compound}

Optimized Conditions

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature: Room temperature (20–25°C)

  • Time: 12–24 hours

  • Yield: 75–92%

Table 1: Comparative Yields with Different Coupling Agents

Coupling AgentAdditiveSolventYield (%)
EDCIHOBtDCM92
DCCNoneDMF85
EDCIDMAPTHF78

Schlenk Equilibrium-Mediated Synthesis

Alkali Metal Amide Approach

This method employs sodium amide (NaNH2_2) in toluene to directly couple 2-ethylbutanoyl chloride with 4-methoxyaniline. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Procedure:

  • 2-Ethylbutanoyl chloride (1.2 eq) is added dropwise to a stirred solution of 4-methoxyaniline (1 eq) and NaNH2_2 (1.5 eq) in anhydrous toluene.

  • The mixture is refluxed for 6 hours, followed by aqueous workup.

Key Data:

  • Yield: 68%

  • Purity: >95% (HPLC)

Multicomponent Ugi Reaction

Four-Component Assembly

The Ugi reaction enables one-pot synthesis using 2-ethylbutanoic acid , 4-methoxybenzaldehyde , 4-methoxyaniline , and tert-butyl isocyanide . This method is advantageous for generating structural diversity but requires precise stoichiometry.

Reaction Conditions:

  • Solvent: Methanol or trifluoroethanol

  • Temperature: 21°C

  • Time: 12–24 hours

  • Yield: 55–62%

Table 2: Ugi Reaction Optimization

IsocyanideSolventYield (%)
tert-ButylMeOH62
CyclohexylTFE58
BenzylMeOH55

Microwave-Assisted Synthesis

Accelerated Amide Formation

Microwave irradiation significantly reduces reaction times. A typical protocol involves:

  • Mixing 2-ethylbutanoic acid (1 eq), 4-methoxyaniline (1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Irradiating at 100°C for 15–30 minutes.

Advantages:

  • Time: 15–30 minutes vs. 12–24 hours (conventional)

  • Yield: 88–90%

Industrial-Scale Production

Automated High-Throughput Platforms

Robotic liquid handlers (e.g., Echo 555) enable nanoscale synthesis in 384-well plates. Key steps include:

  • Precision Dispensing: Transferring 1,000 nL droplets of reagents.

  • Solvent Optimization: Using ethylene glycol or 2-methoxyethanol for solubility.

Table 3: Scalability Metrics

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume10 mL1,000 L
Purity90–95%95–98%
Throughput10 reactions/day1,536 reactions/day

Characterization and Quality Control

Spectroscopic Data

  • 1H^1H-NMR (CDCl3_3): δ 1.25 (t, 3H, CH2_2CH3_3), 2.35 (q, 2H, CH2_2CO), 3.80 (s, 3H, OCH3_3), 6.85 (d, 2H, ArH), 7.45 (d, 2H, ArH).

  • IR (KBr): 3,280 cm1^{-1} (N-H), 1,640 cm1^{-1} (C=O), 1,510 cm1^{-1} (C-O).

Chromatographic Purity

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 MeCN:H2_2O).

  • Melting Point: 112–114°C.

Challenges and Mitigation Strategies

Common Byproducts

  • N-Acylurea Formation: Caused by overactivation of EDCI. Mitigated by using HOBt.

  • Incomplete Coupling: Addressed by increasing reaction time or reagent stoichiometry.

Purification Techniques

  • Flash Chromatography: Silica gel with ethyl acetate/hexane (3:7).

  • Recrystallization: Ethanol/water (4:1) yields crystals >99% pure .

Q & A

Q. What are the optimal synthetic routes for 2-ethyl-N-(4-methoxyphenyl)butanamide, and what reaction conditions maximize yield?

Methodological Answer: Synthesis typically involves a multi-step approach:

Amide Bond Formation : React 2-ethylbutanoyl chloride with 4-methoxyaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .

Optimization : Yield improvements (>80%) require strict temperature control (0–5°C during acyl chloride addition) and stoichiometric excess of 4-methoxyaniline (1.2:1 molar ratio) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., methoxy protons at δ ~3.8 ppm, ethyl group splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 250.1443 (C₁₃H₁₉NO₂) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, λ = 254 nm) .

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound be systematically resolved?

Methodological Answer: Address inconsistencies through:

  • Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify non-linear effects .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized targets (e.g., cyclooxygenase-2) .
  • Metabolic Stability Assays : Incubate with liver microsomes to rule out rapid degradation as a cause of variable in vivo results .

Q. What computational strategies predict the reactivity and binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 5KIR) to model interactions. Prioritize poses where the methoxyphenyl group occupies hydrophobic pockets .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?

Methodological Answer:

  • Competitive Binding Assays : Co-administer known inhibitors (e.g., celecoxib for COX-2) and measure activity restoration .
  • Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target proteins binding to biotinylated derivatives of the compound .
  • CRISPR Screens : Perform genome-wide knockout screens to identify genetic modifiers of compound efficacy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in solubility studies of this compound?

Methodological Answer:

  • Solvent System Comparison : Test solubility in DMSO (highly polar) vs. ethyl acetate (moderate polarity) to identify solvent-dependent aggregation .
  • Dynamic Light Scattering (DLS) : Detect nanoaggregates in aqueous buffers that may falsely reduce measured solubility .
  • Standardized Protocols : Adopt OECD Guidelines 105 for shake-flask methods to ensure consistency across labs .

Experimental Design Challenges

Q. What strategies mitigate degradation of this compound during long-term stability studies?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation and photodegradation .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated breakdown .
  • Stability-Indicating Assays : Use UPLC-MS to track degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

Advanced Spectroscopic Techniques

Q. How can solid-state NMR (ssNMR) enhance structural characterization of this compound polymorphs?

Methodological Answer:

  • ¹³C CP/MAS NMR : Resolve crystallographic differences between polymorphs by analyzing chemical shift anisotropy .
  • 2D ¹H-¹H NOESY : Detect intermolecular interactions in crystalline lattices to explain solubility variations .

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